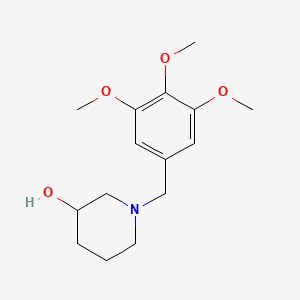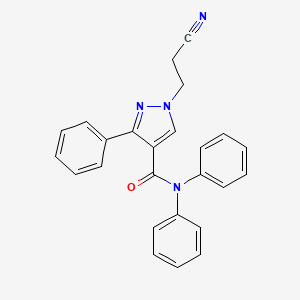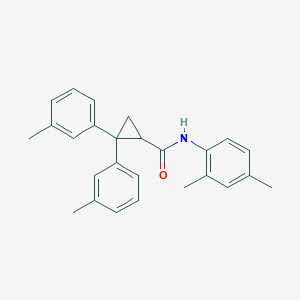![molecular formula C19H22O4 B5219982 1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone](/img/structure/B5219982.png)
1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone, also known as EPPPE, is a novel compound that has gained significant attention in the scientific community due to its potential pharmacological properties. This compound belongs to the class of aryl ketones and has been synthesized through various methods.
Mechanism of Action
The mechanism of action of 1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone is not fully understood, but studies have suggested that it may act through multiple pathways. This compound has been shown to inhibit the activation of the NF-κB pathway, which plays a role in the production of pro-inflammatory cytokines. This compound has also been shown to activate the Nrf2 pathway, which plays a role in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. This compound has also been shown to reduce the activation of microglia and protect against oxidative stress and neuronal damage.
Advantages and Limitations for Lab Experiments
One advantage of using 1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone in lab experiments is its potential pharmacological properties, including its ability to act as an anti-inflammatory agent and a neuroprotective agent. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone. One direction is to further investigate its potential pharmacological properties, including its ability to act as an anti-inflammatory agent and a neuroprotective agent. Another direction is to further investigate its mechanism of action, which may lead to the development of more effective drugs. Additionally, future research could investigate the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Conclusion
In conclusion, this compound is a novel compound that has gained significant attention in the scientific community due to its potential pharmacological properties. It has been synthesized through various methods and has been studied for its ability to act as an anti-inflammatory agent and a neuroprotective agent. While its mechanism of action is not fully understood, studies have suggested that it may act through multiple pathways. This compound has several biochemical and physiological effects, and its potential use in lab experiments and future directions for research make it an interesting compound to study further.
Synthesis Methods
1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone has been synthesized through various methods, including the Friedel-Crafts acylation reaction, the Suzuki-Miyaura reaction, and the Heck reaction. The Friedel-Crafts acylation reaction involves the reaction of 1-(2-bromoethyl)-2,3-dimethoxybenzene with 3-(3-ethoxyphenoxy)propionic acid in the presence of aluminum chloride as a catalyst to form this compound. The Suzuki-Miyaura reaction involves the reaction of 1-(2-bromoethyl)-2,3-dimethoxybenzene with 3-(3-ethoxyphenoxy)propenylboronic acid in the presence of palladium acetate and a base to form this compound. The Heck reaction involves the reaction of 1-(2-bromoethyl)-2,3-dimethoxybenzene with 3-(3-ethoxyphenoxy)propene in the presence of palladium acetate and a base to form this compound.
Scientific Research Applications
1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone has been studied for its potential pharmacological properties, including its ability to act as an anti-inflammatory agent and a neuroprotective agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation. This compound has also been shown to protect against oxidative stress and neuronal damage in animal models of neurodegenerative diseases.
properties
IUPAC Name |
1-[2-[3-(3-ethoxyphenoxy)propoxy]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-3-21-16-8-6-9-17(14-16)22-12-7-13-23-19-11-5-4-10-18(19)15(2)20/h4-6,8-11,14H,3,7,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGXADAVOHDDIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCOC2=CC=CC=C2C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S*,4aS*,8aS*)-4-phenyl-1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}decahydro-4-quinolinol](/img/structure/B5219907.png)
![N-(4-methylphenyl)-3-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B5219915.png)
![1-[3-(trifluoromethyl)phenyl]-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B5219935.png)
![2-({5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl}amino)benzoic acid](/img/structure/B5219936.png)
![1-[2-(difluoromethoxy)benzyl]-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5219950.png)
![2-[(4-biphenylylcarbonyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B5219951.png)


![1-[(5-ethyl-2-furyl)methyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide](/img/structure/B5219997.png)
![5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5220005.png)
![4-[1-(hydroxymethyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]phenyl acetate](/img/structure/B5220007.png)
![2-{2-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-1-piperazinyl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B5220013.png)

![3-chloro-4-ethoxy-N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5220016.png)